Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16490503
InChI: InChI=1S/C8H7F3N2O2/c1-2-15-7(14)6-5(8(9,10)11)3-12-4-13-6/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C8H7F3N2O2
Molecular Weight: 220.15 g/mol

Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC16490503

Molecular Formula: C8H7F3N2O2

Molecular Weight: 220.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate -

Specification

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
IUPAC Name ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate
Standard InChI InChI=1S/C8H7F3N2O2/c1-2-15-7(14)6-5(8(9,10)11)3-12-4-13-6/h3-4H,2H2,1H3
Standard InChI Key ZHCPAONKTWUDKB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC=NC=C1C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • Trifluoromethyl (-CF₃) at position 5: Enhances metabolic stability and lipophilicity, common in drug design .

  • Ethyl ester (-COOEt) at position 4: Provides a handle for further functionalization via hydrolysis or transesterification .

The SMILES notation (O=C(C1=NC=NC=C1C(F)(F)F)OCC) confirms the connectivity, while the molecular formula C₈H₇F₃N₂O₂ yields a molecular weight of 220.15 g/mol .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₇F₃N₂O₂
Molecular Weight220.15 g/mol
CAS Number1806545-85-6
SMILESO=C(C1=NC=NC=C1C(F)(F)F)OCC
Boiling PointNot reported
Melting PointNot reported
Solubility (Water)Low (estimated <1 mg/mL)

Synthesis and Manufacturing

Industrial-Scale Production

Large-scale manufacturing likely employs continuous flow reactors to optimize yield and purity. Key challenges include:

  • Managing exothermic reactions due to the -CF₃ group’s reactivity.

  • Minimizing byproducts like regioisomers or dehalogenated compounds .

Applications in Medicinal Chemistry

Role as a Building Block

Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate is a precursor to biologically active molecules. For instance:

  • AP-1/NF-κB Inhibitors: Analogues with modified amino groups at position 2 exhibit potent inhibition of transcriptional activators implicated in inflammation and cancer . In one study, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))-N-methylamino]-4-(trifluoromethyl)pyrimidine-5-carboxylate showed IC₅₀ values <1 µM in Jurkat T-cells .

  • Antiviral Agents: Pyrimidine derivatives with -CF₃ substituents demonstrate activity against RNA viruses by interfering with viral polymerase.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: The -CF₃ group at position 5 enhances binding affinity to hydrophobic enzyme pockets .

  • Ester Flexibility: The ethyl ester balances solubility and metabolic stability, allowing prodrug strategies .

Comparison with Related Compounds

Table 2: Structural and Functional Comparisons

Compound NameCAS NumberKey SubstituentsBioactivity
Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate1806545-85-6-CF₃ (C5), -COOEt (C4)Intermediate
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate187035-79-6-Cl (C2), -CF₃ (C4), -COOEt (C5)Kinase inhibition
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate154934-97-1-OH (C2), -CF₃ (C4), -COOEt (C5)AP-1/NF-κB inhibition

Key trends:

  • Positional Effects: Moving the -CF₃ group from C4 to C5 alters electronic distribution, affecting target selectivity .

  • Substituent Reactivity: Chloro groups (C2) enable cross-coupling reactions, whereas hydroxy groups (C2) facilitate hydrogen bonding .

Future Directions

  • Exploration of Catalytic Asymmetric Synthesis: To access enantiomerically pure derivatives for chiral drug development.

  • In Vivo Efficacy Studies: Evaluating pharmacokinetics and toxicity profiles of lead compounds derived from this scaffold .

  • Computational Modeling: QSAR studies to optimize substituent patterns for enhanced bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator